Distinct Stereochemical Identity vs. the Pharmacologically Active Isomer Ro 25-6981
The target compound is the (1R,2R) diastereomer of the Ro 25-6981 scaffold. It is a distinct chemical entity, 4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol (A2), separate from the well-known pharmacological agent Ro 25-6981 which is the (1R,2S) isomer. An in silico study classifies both A2 and the (1R,2S) isomer A7 as good antagonists of the GluN1/GluN2B receptor but differentiates them as distinct molecular entities [1]. While the quantitative pharmacology of this specific enantiomer is not yet fully detailed in primary literature, its classification as a distinct antagonist provides a clear basis for its selection in mechanistic and comparative studies, where the (1R,2S) isomer cannot serve as a direct substitute.
| Evidence Dimension | Molecular identity and predicted biological role |
|---|---|
| Target Compound Data | 4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol (Analogue A2); Identified in silico as a good GluN1/GluN2B antagonist distinct from isomer A7 [1]. |
| Comparator Or Baseline | 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol (Analogue A7; also known as Ro 25-6981); Known GluN2B antagonist with IC50 = 0.009 µM for GluN1C/GluN2B and 52 µM for GluN1C/GluN2A . |
| Quantified Difference | Not quantified; the key differentiator is stereochemical configuration leading to distinct analogue classification in computational screening. |
| Conditions | In silico molecular docking and ADME-Tox analysis vs. published in vitro pharmacology. |
Why This Matters
Researchers investigating structure-activity relationships for GluN2B modulators require the specific (1R,2R) isomer, as the commercially available (1R,2S) isomer (Ro 25-6981) represents a different pharmacological profile.
- [1] Praveen, M. (2022). Evaluation of Antagonist Activity of Ifenprodil and Their Analogous Against GluN1/GluN2B Using In Silico Molecular Docking and Absorption-Distribution-Metabolism-Excretion Toxicity. Asian Journal of Pharmaceutical and Clinical Research. View Source
